5,6-Epoxy-13-cis Retinoic Acid

Vue d'ensemble

Description

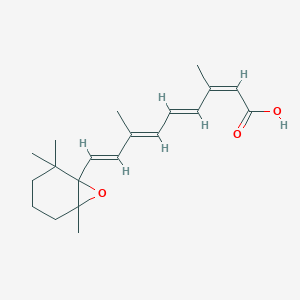

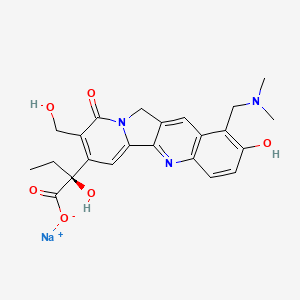

5,6-epoxy-13-cis Retinoic Acid: is a metabolite of 13-cis retinoic acid, which is a derivative of vitamin A. This compound is characterized by the presence of an epoxide group on the cyclohexene portion of the molecule. It is known for its role in various biological processes and has been identified as a potential impurity in commercial preparations of 13-cis retinoic acid .

Applications De Recherche Scientifique

Chemistry: 5,6-epoxy-13-cis Retinoic Acid is used as a reference standard in analytical chemistry for the identification and quantification of retinoic acid metabolites .

Biology: In biological research, this compound is studied for its role in cellular differentiation and proliferation. It is also used to investigate the metabolic pathways of retinoic acids .

Medicine: this compound is explored for its potential therapeutic applications in dermatology, particularly in the treatment of acne and other skin conditions. It is also studied for its effects on cancer cells and its potential use in cancer therapy .

Industry: In the pharmaceutical industry, this compound is used as an impurity standard for quality control and assurance in the production of retinoic acid-based drugs .

Mécanisme D'action

The mechanism of action of 5,6-epoxy-13-cis Retinoic Acid involves its interaction with retinoic acid receptors (RARs). Upon binding to these receptors, the compound forms a ligand-receptor complex that acts as a transcription regulator of several genes by binding to specific retinoic acid response elements (RARE) on the DNA . This regulation leads to changes in gene expression that influence cellular differentiation, proliferation, and apoptosis .

Analyse Biochimique

Biochemical Properties

5,6-Epoxy-13-cis Retinoic Acid interacts with various enzymes and proteins. It is formed when 13-cis Retinoic Acid undergoes cooxidation by prostaglandin H (PGH) synthase . This interaction suggests that this compound may play a role in the biochemical reactions involving these enzymes.

Cellular Effects

It is known that retinoic acid, the parent compound of this compound, plays a crucial role in cell growth, differentiation, and apoptosis .

Molecular Mechanism

It is known that retinoic acid, the parent compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that it is a metabolite of 13-cis Retinoic Acid, suggesting that it may be involved in the metabolic pathways of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5,6-epoxy-13-cis Retinoic Acid is formed when 13-cis retinoic acid undergoes cooxidation by prostaglandin H synthase in the presence of hydroperoxides or peroxyl radicals . The reaction involves the formation of an epoxide group on the cyclohexene ring of the retinoic acid molecule.

Industrial Production Methods: The industrial production of this compound typically involves the controlled oxidation of 13-cis retinoic acid using specific oxidizing agents under regulated conditions to ensure the formation of the desired epoxide group. The process requires careful monitoring to avoid the formation of unwanted by-products and impurities .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The primary reaction involved in the formation of 5,6-epoxy-13-cis Retinoic Acid is the oxidation of 13-cis retinoic acid.

Reduction: This compound can undergo reduction reactions, leading to the opening of the epoxide ring and the formation of dihydro derivatives.

Substitution: The epoxide group can participate in nucleophilic substitution reactions, where nucleophiles attack the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidizing Agents: Hydroperoxides, peroxyl radicals, and prostaglandin H synthase are commonly used in the oxidation process.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of the epoxide group.

Nucleophiles: Water, alcohols, and amines are common nucleophiles that can react with the epoxide group.

Major Products:

Dihydro Derivatives: Formed through the reduction of the epoxide group.

Substituted Products: Formed through nucleophilic substitution reactions involving the epoxide group.

Comparaison Avec Des Composés Similaires

Similar Compounds:

13-cis Retinoic Acid: The parent compound from which 5,6-epoxy-13-cis Retinoic Acid is derived.

All-trans Retinoic Acid: Another retinoic acid isomer with similar biological activities.

9-cis Retinoic Acid: An isomer of retinoic acid with distinct receptor binding properties.

Uniqueness: this compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and biological activity compared to other retinoic acid isomers. This epoxide group allows the compound to participate in specific chemical reactions that are not possible with other retinoic acids .

Propriétés

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHJLBAOLGBJZ-NJZIYGCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C/C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269399 | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81444-57-7 | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81444-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Epoxy-13-cis-retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)